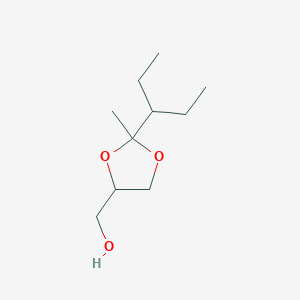
Cholest-5-ene, 3-(iodo-125I)-, (3beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholest-5-ene, 3-(iodo-125I)-, (3beta)- is a radioiodinated derivative of cholesterol. This compound is used primarily in scientific research due to its radioactive iodine isotope, iodine-125, which allows for the tracing and imaging of biological processes. The compound is particularly valuable in the study of cholesterol metabolism and the behavior of cholesterol in various biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-ene, 3-(iodo-125I)-, (3beta)- typically involves the iodination of cholesterol. The process begins with the preparation of the cholesterol substrate, followed by the introduction of iodine-125. The reaction conditions often require the presence of an oxidizing agent to facilitate the iodination process. Common oxidizing agents used include iodine monochloride (ICl) or sodium iodide (NaI) in the presence of an oxidizing agent like hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production of Cholest-5-ene, 3-(iodo-125I)-, (3beta)- follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and specific activity of the radioiodinated compound. The production facilities must also adhere to safety regulations due to the radioactive nature of iodine-125.
Analyse Chemischer Reaktionen
Types of Reactions
Cholest-5-ene, 3-(iodo-125I)-, (3beta)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides of cholesterol.
Reduction: Reduction reactions can convert the iodinated compound back to its non-iodinated form.
Substitution: The iodine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require nucleophiles like sodium azide (NaN3) or thiols (R-SH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cholest-5-en-3-one, while reduction can regenerate cholesterol.
Wissenschaftliche Forschungsanwendungen
Cholest-5-ene, 3-(iodo-125I)-, (3beta)- has a wide range of applications in scientific research:
Chemistry: Used as a tracer to study the chemical behavior of cholesterol and its derivatives.
Biology: Helps in understanding the metabolism and transport of cholesterol in biological systems.
Medicine: Utilized in diagnostic imaging to trace cholesterol distribution in the body, aiding in the study of diseases like atherosclerosis.
Industry: Employed in the development of cholesterol-lowering drugs and in the quality control of cholesterol-related products.
Wirkmechanismus
The mechanism of action of Cholest-5-ene, 3-(iodo-125I)-, (3beta)- involves its incorporation into biological membranes and lipoproteins, similar to natural cholesterol. The radioactive iodine-125 allows for the detection and imaging of the compound using techniques like autoradiography and scintillation counting. The molecular targets include cholesterol transport proteins and enzymes involved in cholesterol metabolism.
Vergleich Mit ähnlichen Verbindungen
Cholest-5-ene, 3-(iodo-125I)-, (3beta)- can be compared with other radioiodinated cholesterol derivatives, such as:
Cholest-5-ene, 3-(iodo-131I)-, (3beta)-: Similar in structure but uses iodine-131, which has different radioactive properties.
Cholest-5-ene, 3-(fluoro-18F)-, (3beta)-: Uses fluorine-18 instead of iodine, providing different imaging characteristics.
Cholest-5-ene, 3-(tritium-3H)-, (3beta)-: Uses tritium, a radioactive isotope of hydrogen, for different tracing applications.
The uniqueness of Cholest-5-ene, 3-(iodo-125I)-, (3beta)- lies in its specific radioactive properties, making it particularly suitable for certain types of imaging and tracing studies.
Eigenschaften
CAS-Nummer |
63407-66-9 |
|---|---|
Molekularformel |
C27H45I |
Molekulargewicht |
494.5 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13R,14S,17R)-3-(125I)iodanyl-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H45I/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i28-2 |
InChI-Schlüssel |
PMVJGSYGUZXDAR-FSRPILJVSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)[125I])C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)I)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



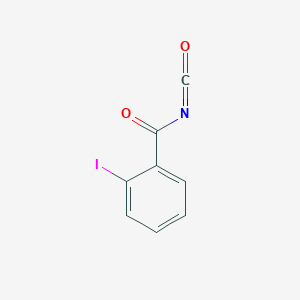
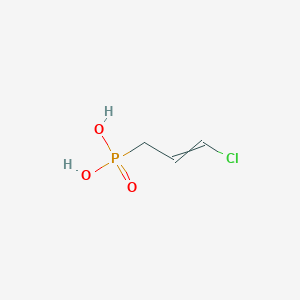
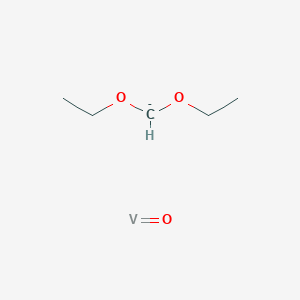
![3-[(2-Phenylpropan-2-yl)amino]propanenitrile](/img/structure/B14491966.png)

![3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14491975.png)
![2-[2-([1,1'-Biphenyl]-4-yl)-2-cyanoethenyl]benzene-1-sulfonamide](/img/structure/B14491976.png)
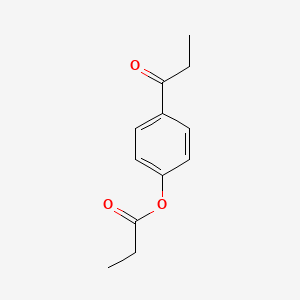

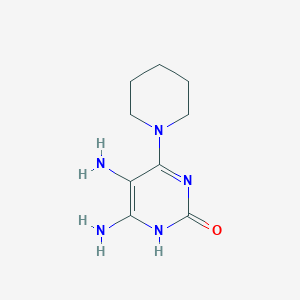
![sodium;cobalt(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B14492011.png)

